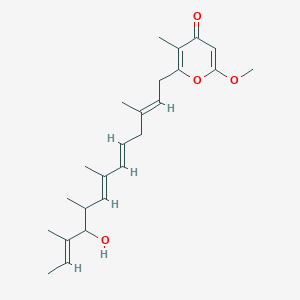

Actinopyrone B

Description

Actinopyrone B is a γ-pyrone secondary metabolite first isolated from Streptomyces pactum in 1986 alongside actinopyrones A, C, and D . Structurally, it features a polyketide-derived α-methoxy-γ-pyrone core linked to a C17 aliphatic side chain. The compound exhibits moderate antimicrobial activity against Gram-positive bacteria and dermatophytes (MIC: <6.25–25 μg/ml) but demonstrates remarkable selectivity against Helicobacter pylori (MIC: 0.1 ng/ml) . Additionally, actinopyrone B has been studied for its vasodilatory effects, with intravenous administration in dogs increasing coronary blood flow by 196.2% .

Properties

CAS No. |

101359-69-7 |

|---|---|

Molecular Formula |

C24H34O4 |

Molecular Weight |

386.5 g/mol |

IUPAC Name |

2-[(2E,5E,7E,11E)-10-hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-6-methoxy-3-methylpyran-4-one |

InChI |

InChI=1S/C24H34O4/c1-8-18(4)24(26)19(5)14-17(3)11-9-10-16(2)12-13-22-20(6)21(25)15-23(27-7)28-22/h8-9,11-12,14-15,19,24,26H,10,13H2,1-7H3/b11-9+,16-12+,17-14+,18-8+ |

InChI Key |

VKAOERDMNZUNBK-AUTRRBDOSA-N |

SMILES |

CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C=C(O1)OC)C)C)O |

Isomeric SMILES |

C/C=C(\C)/C(C(C)/C=C(\C)/C=C/C/C(=C/CC1=C(C(=O)C=C(O1)OC)C)/C)O |

Canonical SMILES |

CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C=C(O1)OC)C)C)O |

Synonyms |

actinopyrone B |

Origin of Product |

United States |

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The γ-pyrone core of Actinopyrone B contains conjugated carbonyl groups, making it susceptible to redox reactions:

-

Reduction :

The α,β-unsaturated ketone system in the pyrone ring undergoes selective hydrogenation. For example, catalytic hydrogenation (H₂/Pd-C) reduces the double bond adjacent to the carbonyl, yielding dihydro derivatives while preserving the lactone ring . -

Oxidation :

The tertiary hydroxyl group in Actinopyrone B can oxidize to a ketone under mild conditions (e.g., Dess-Martin periodinane) .

Cycloaddition and Annulation

Actinopyrone B’s conjugated dienes participate in cycloaddition reactions:

-

Diels-Alder Reactions :

The γ-pyrone’s electron-deficient diene reacts with electron-rich dienophiles (e.g., maleic anhydride) to form six-membered cycloadducts .-

Conditions : Thermal activation (80–120°C) or Lewis acid catalysis (e.g., AlCl₃).

-

-

Pd(II)-Catalyzed Annulation :

Structural analogs undergo Pd(II)-mediated annulation with alkynes to form fused polycyclic systems . While not explicitly documented for Actinopyrone B, its enone system suggests similar reactivity:

Hydrolysis and Ring-Opening

The lactone ring in Actinopyrone B undergoes hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis :

Treatment with NaOH opens the pyrone ring, forming a dicarboxylic acid derivative : -

Acid-Catalyzed Rearrangement :

In acidic media (e.g., H₂SO₄), the γ-pyrone can undergo keto-enol tautomerism or furan formation .

Esterification and Acylation

The hydroxyl and ketone groups in Actinopyrone B react with acyl chlorides or anhydrides:

-

Acetylation :

Treatment with acetic anhydride (Ac₂O) in pyridine acetylates the hydroxyl group, enhancing lipophilicity .

Alkylation

The enolate form (generated via LDA or NaH) undergoes alkylation at the α-position of the carbonyl:

Biochemical Transformations

In microbial systems, Actinopyrone B undergoes enzymatic modifications:

-

Glycosylation : Streptomyces oxidoreductases attach sugar moieties to the hydroxyl group, producing glycosylated analogs with enhanced solubility .

-

Oxidative Dimerization : Peroxidases catalyze dimer formation via radical coupling, observed in related γ-pyrones .

Comparative Reactivity Table

Mechanistic Insights

Comparison with Similar Compounds

Table 1: Structural Comparison of Actinopyrones and Related Compounds

Key Observations :

- Side Chain Variations: Actinopyrones A–D differ in side chain unsaturation and stereochemistry. Actinopyrone D’s cis olefin enhances its ability to downregulate GRP78, a molecular chaperone critical for cancer cell survival under endoplasmic reticulum stress .

- Functional Groups: The methoxy group at C-2 in actinopyrones A–C is absent in goondapyrones, which may explain their lack of cytotoxicity .

- Biological Targets: Piericidins (e.g., piericidin B) target mitochondrial Complex I, whereas actinopyrones primarily modulate microbial growth and stress-response pathways .

Key Findings :

- Selectivity: Actinopyrone B’s anti-H. coli .

- Therapeutic Potential: Actinopyrone D and PM050463 are promising antitumor agents due to their GRP78-targeting effects, which exploit metabolic vulnerabilities in solid tumors .

- Safety Profile : Goondapyrones exhibit anthelmintic efficacy without mammalian cytotoxicity, making them safer candidates for parasitic infections compared to neurotoxic piericidins .

Q & A

Q. How is Actinopyrone B isolated and characterized from microbial sources, and what analytical techniques are critical for ensuring purity?

Actinopyrone B, like its structural analog Actinopyrone A (a γ-pyrone compound from Streptomyces spp.), is typically isolated via solvent extraction and chromatographic methods (e.g., HPLC, silica gel chromatography). Characterization involves NMR, mass spectrometry, and UV-Vis spectroscopy to confirm molecular structure. Purity validation (≥95%) requires HPLC with a C18 column and photodiode array detection, as described for Actinopyrone A . Researchers must report retention times, solvent gradients, and spectral data to ensure reproducibility .

Q. What are the established biological targets and mechanisms of action for Actinopyrone B?

While Actinopyrone B's specific mechanisms are less documented, Actinopyrone A exhibits selective antimicrobial activity against Helicobacter pylori (MIC = 0.1 ng/ml) via membrane disruption or enzymatic inhibition. For Actinopyrone B, researchers should design target-based assays (e.g., enzyme inhibition kinetics, bacterial membrane permeability studies) and compare results to structurally related compounds. Include negative controls (e.g., E. coli, P. aeruginosa) to assess selectivity .

Q. How should researchers design experiments to evaluate Actinopyrone B’s antimicrobial efficacy and interpret MIC/MBC values?

Use standardized broth microdilution assays (CLSI guidelines) with ≥3 biological replicates. Test Actinopyrone B against Gram-negative/-positive bacteria and fungi. Report MIC (minimum inhibitory concentration) and MBC (minimum bactericidal concentration) with 95% confidence intervals. Note discrepancies in MIC values (e.g., Actinopyrone A’s MIC ranges from <6.25 μg/ml to 25 μg/ml for Gram-positive strains) and validate via time-kill curves .

Advanced Research Questions

Q. How can researchers resolve contradictions in Actinopyrone B’s bioactivity data across studies?

Contradictions may arise from variations in microbial strains, assay conditions (pH, temperature), or compound stability. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to redesign experiments:

Q. What strategies optimize the total synthesis of Actinopyrone B, and how can stereochemical challenges be addressed?

Actinopyrone B’s synthesis likely involves asymmetric catalysis for stereocontrol (e.g., Sharpless epoxidation, Evans aldol reaction). Key steps:

Q. How do researchers assess potential resistance mechanisms in pathogens exposed to Actinopyrone B?

Conduct serial passage experiments to induce resistance. Monitor mutations via whole-genome sequencing and correlate with MIC shifts. Assess efflux pump activity (e.g., using phenylalanine-arginine β-naphthylamide inhibitors) and target gene expression (qRT-PCR). Compare results to Actinopyrone A-resistant H. pylori models .

Q. What computational methods predict Actinopyrone B’s pharmacokinetics and toxicity for in vivo studies?

Use molecular docking (e.g., AutoDock Vina) to identify off-target interactions. Predict ADMET properties via tools like SwissADME or ProTox-II. Validate with zebrafish embryo toxicity assays and murine pharmacokinetic models (e.g., plasma clearance, tissue distribution). Cross-reference with Actinopyrone A’s in vivo data (e.g., coronary blood flow effects in dogs) .

Methodological Best Practices

- Data Presentation : Avoid overcrowded figures; prioritize clarity (e.g., dose-response curves with error bars, structural diagrams with stereochemistry). Follow journal guidelines for table/figure formatting .

- Literature Review : Identify gaps by comparing Actinopyrone B to related pyrone derivatives (e.g., Actinopyrone A’s limited Gram-negative activity). Use tools like SciFinder or Reaxys for structure-activity relationship (SAR) analysis .

- Ethical Compliance : Adhere to biosafety protocols (e.g., BSL-2 for H. pylori). Document stability and hazard data per Cayman Chemical’s guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.